molecular formula C7H13NO B595181 6-Oxa-2-azaspiro[3.5]nonane CAS No. 1214875-08-7

6-Oxa-2-azaspiro[3.5]nonane

Cat. No. B595181
CAS RN: 1214875-08-7
M. Wt: 127.187
InChI Key: LKXLRIJAPMIXGR-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.5]nonane is a chemical compound with the empirical formula C7H13NO . It has a molecular weight of 127.18 .


Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described in the literature . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic oxetane ring . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 208.4±33.0 °C at 760 mmHg, and a flash point of 74.4±14.8 °C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 127.18 . It has a density of 1.0±0.1 g/cm³, a boiling point of 208.4±33.0 °C at 760 mmHg, and a flash point of 74.4±14.8 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

  • Synthesis and Biological Applications : Compounds like 1-oxa-6-azaspiro[4.4]nonane have been synthesized and explored for various biological applications. These compounds, due to their unique structural properties, are often targeted for chemical synthesis due to their potential applications and novel skeletons (Sinibaldi & Canet, 2008).

  • Spirocyclic Oxetane-Fused Benzimidazole : A synthesis approach for 2-oxa-7-azaspiro[3.5]nonane has been described, leading to the successful creation of spirocyclic oxetanes. These compounds have applications in creating novel benzimidazole structures (Gurry, McArdle, & Aldabbagh, 2015).

  • One-Pot Synthesis for Medicinal Chemistry : A one-pot synthesis method has been developed for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, which are of interest in medicinal chemistry due to their unique structure. This method is noted for its simplicity and efficiency (Huynh, Nguyen, & Nishino, 2017).

  • Drug Discovery Modules : Thia/oxa-azaspiro[3.4]octanes have been synthesized as part of drug discovery efforts. These spirocycles serve as novel, multifunctional, and structurally diverse modules for the exploration of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

  • Intramolecular Hydrogen Abstraction in Carbohydrates : The synthesis of oxa-aza spirobicycles via intramolecular hydrogen abstraction has been studied in carbohydrate systems. This process has led to the creation of diverse oxa-azaspirobicyclic systems like 1-oxa-6-azaspiro[4.4]nonane (Freire et al., 2002).

  • Antimicrobial Agents : The synthesis of bispiroheterocyclic systems with antimicrobial properties has been explored. These systems, involving compounds like 1-oxa-4-thiaspiro[4.4]nonan-2-one, demonstrate potential in developing new antimicrobial agents (Al-Ahmadi, 1996).

Future Directions

Spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . A drug discovery project within a group demanded a substituent that enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . This suggests potential future directions in drug discovery and medicinal chemistry.

properties

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(4-8-5-7)6-9-3-1/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLRIJAPMIXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717316
Record name 6-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214875-08-7
Record name 6-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxa-2-azaspiro[3.5]nonane
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